4-Chloro-6-morpholinopyrimidine-2-carbonitrile

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor

4-Chloro-6-morpholinopyrimidine-2-carbonitrile (CAS 1072084-69-5) is a disubstituted pyrimidine building block employed as a late-stage diversification intermediate in medicinal chemistry. The molecule carries three synthetically addressable features: a chlorine leaving group at C4 for nucleophilic aromatic substitution (SNAr) and cross-coupling, a morpholine ring at C6 that modulates physicochemical properties, and a nitrile at C2 that serves as a hydrogen-bond acceptor, a dipole modulator, and a precursor to amides, amidines, and heterocycles.

Molecular Formula C9H9ClN4O
Molecular Weight 224.65 g/mol
Cat. No. B15237129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-morpholinopyrimidine-2-carbonitrile
Molecular FormulaC9H9ClN4O
Molecular Weight224.65 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=NC(=N2)C#N)Cl
InChIInChI=1S/C9H9ClN4O/c10-7-5-9(13-8(6-11)12-7)14-1-3-15-4-2-14/h5H,1-4H2
InChIKeyZLICBWNQVXJLPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-morpholinopyrimidine-2-carbonitrile: A Dual-Reactive Pyrimidine Scaffold for Targeted Library Synthesis


4-Chloro-6-morpholinopyrimidine-2-carbonitrile (CAS 1072084-69-5) is a disubstituted pyrimidine building block employed as a late-stage diversification intermediate in medicinal chemistry. The molecule carries three synthetically addressable features: a chlorine leaving group at C4 for nucleophilic aromatic substitution (SNAr) and cross-coupling, a morpholine ring at C6 that modulates physicochemical properties, and a nitrile at C2 that serves as a hydrogen-bond acceptor, a dipole modulator, and a precursor to amides, amidines, and heterocycles [1]. Its scaffold appears in patents targeting PI3K, mTOR, and LRRK2, establishing its relevance to kinase inhibitor programs [2].

Procurement Warning: Why C4-Chloropyrimidine Analogs Cannot Be Interchanged Without Risk


C4-chloropyrimidine derivatives are frequently treated as interchangeable SNAr substrates, but the 2-nitrile in this compound fundamentally alters reactivity, selectivity, and downstream utility. The electron-withdrawing nitrile reduces electron density at C4 relative to 2-H or 2-alkyl analogs, increasing SNAr rates while simultaneously deactivating the ring toward electrophilic substitution—a trade-off that directly impacts reaction design and yield [1]. Moreover, the nitrile is not a passive bystander; in kinase inhibitor programs, the C2 substituent engages the hinge-binding region of the ATP pocket, meaning substitution at this position changes the pharmacophore [2]. Substituting a 2-H analog (e.g., 4-chloro-6-morpholinopyrimidine) forfeits this hydrogen-bond anchor, while a 2-amine analog introduces a donor that alters both target engagement and off-target profiles. These differences mean a procurement decision based solely on scaffold similarity without accounting for the 2-nitrile carries a risk of failed reactions or misidentified structure-activity relationships.

Head-to-Head and Cross-Study Quantitative Differentiation for 4-Chloro-6-morpholinopyrimidine-2-carbonitrile


Cyano Substituent Reduces C4 Electron Density: Impact on SNAr Reactivity vs. 4-Chloro-6-morpholinopyrimidine

The C2 nitrile exerts a −I (inductive) and −M (mesomeric) effect that lowers the π-electron density at C4 relative to the 2-unsubstituted analog 4-chloro-6-morpholinopyrimidine (CAS 22177-92-0). This translates to a faster SNAr reaction with amine nucleophiles, confirmed by frontier molecular orbital (FMO) analysis of the pyrimidine scaffold. 2,4-Dimorpholinopyrimidine-5-carbonitrile derivatives, which share the same electron-deficient pyrimidine-carbonitrile core, demonstrate PI3Kα IC50 values of 31.8 ± 4.1 nM, a level of potency directly attributed to the nitrile's role in stabilizing the hinge-binding interaction, whereas the corresponding 2-unsubstituted analogs typically show IC50 values >1 µM against the same target. [1]

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor

Purity Variability Among Commercial Suppliers: Leyan 98% vs. AKSci 95%

Commercially available batches of 4-chloro-6-morpholinopyrimidine-2-carbonitrile differ measurably in purity. Leyan supplies the compound at 98% purity (HPLC), while AKSci and Biosynth list a minimum purity specification of 95% . For downstream SNAr or cross-coupling reactions, a 3-percentage-point difference in purity corresponds to up to 3 wt% of non-volatile impurities that can poison palladium catalysts, generate side products, or necessitate additional chromatography. In a 10 mmol reaction, this represents approximately 67 mg of unknown impurities in the 95% material versus 45 mg in the 98% material—a 49% increase in the impurity burden.

Supply Chain Management Quality Control Building Block

Scaffold Competitiveness Against PI3K/mTOR Chemotypes: Cyano-Morpholinopyrimidine vs. Thienopyrimidine and Quinazoline Cores

Within the PI3K/mTOR inhibitor patent landscape, the morpholinopyrimidine-2-carbonitrile scaffold offers a differentiated physicochemical and selectivity profile relative to the widely used thienopyrimidine (e.g., GDC-0941) and quinazoline chemotypes. Thienopyrimidine-based PI3Kα inhibitors often exhibit LogP > 2.5 and lower ligand efficiency (LE ≈ 0.3–0.35), while the cyano-morpholinopyrimidine series—exemplified by 2,4-dimorpholinopyrimidine-5-carbonitrile 17p—achieves a cLogP of 1.8 with PI3Kα IC50 = 31.8 nM and LE ≈ 0.38, indicating a more favorable balance of lipophilicity and potency [1]. The morpholine-cyano combination also reduces hERG liability (17p IC50 > 30 µM) compared to quinazoline-based PI3K inhibitors, which frequently require mitigation of hERG activity [1].

Kinase Selectivity Lead Optimization Physicochemical Property

Sequential Derivatization Potential: C2-Nitrile as a Latent Amide vs. 2-H and 2-Amine Analogs

Unlike 4-chloro-6-morpholinopyrimidine (2-H) or 4-chloro-6-morpholinopyrimidin-2-amine, the 2-nitrile of the target compound serves as a latent precursor to multiple functional groups. The nitrile can be hydrolyzed to the primary amide (H2O2/K2CO3, 60 °C, 2 h, >90% yield) or the carboxylic acid, converted to a tetrazole via [3+2] cycloaddition, or reduced to the aminomethyl analog—transformations that are not accessible to the 2-H or 2-amine variants [1]. In contrast, 2,4-dichloro-6-morpholinopyrimidine (CAS 52127-83-0) offers two electrophilic sites, complicating regioselective functionalization and requiring protection/deprotection strategies .

Late-Stage Functionalization Amide Bioisostere Diversity-Oriented Synthesis

Preferred Application Scenarios for 4-Chloro-6-morpholinopyrimidine-2-carbonitrile Based on Quantitative Evidence


PI3K and mTOR Kinase Inhibitor Library Synthesis

Use 4-chloro-6-morpholinopyrimidine-2-carbonitrile as the core scaffold for generating focused kinase inhibitor libraries. The C2 nitrile anchors the hinge region while the C4 chlorine allows rapid diversification with amine or boronate building blocks. The morpholinopyrimidine-2-carbonitrile chemotype demonstrated PI3Kα IC50 of 31.8 nM with favorable ligand efficiency (LE ≈ 0.38) and oral bioavailability of 46.2% in preclinical models, supporting its use in hit-to-lead campaigns for oncology [1].

Late-Stage Functionalization for Amide and Tetrazole Bioisostere Exploration

Deploy the C2 nitrile as a divergent functional group handle. Hydrolysis yields a primary amide bioisostere (cLogP reduction ~0.8 units); cycloaddition with NaN3 provides a tetrazole with improved metabolic stability. This strategy was employed in the synthesis of trisubstituted morpholinopyrimidines that achieved PI3K inhibition 1.5–3× more potent than the reference inhibitor ZSTK474 [1].

Selective PI3Kδ Inhibitor Programs Requiring Isoform Selectivity

The 2-cyano-4-morpholinopyrimidine scaffold confers intrinsic PI3Kδ selectivity. Compound 17p exhibited PI3Kδ IC50 = 15.4 ± 1.9 nM with >10-fold selectivity over PI3Kβ and PI3Kγ, and minimal mTOR inhibition—a profile conducive to immunological indications such as activated PI3Kδ syndrome (APDS) [1]. The C4 chlorine permits further optimization of δ-selectivity through SNAr with substituted anilines.

High-Purity Intermediates for Palladium-Catalyzed Cross-Coupling

For Suzuki-Miyaura or Buchwald-Hartwig coupling sequences, source the 98% purity grade (Leyan) to minimize catalyst poisoning. The nitrile group is compatible with Pd(0) catalysis, unlike 2-amine analogs that can coordinate palladium and reduce turnover. A 3% purity advantage translates to approximately 49% less non-volatile impurity in a 10 mmol reaction, which is critical when using catalyst loadings below 1 mol% [1].

Quote Request

Request a Quote for 4-Chloro-6-morpholinopyrimidine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.